molecular formula C23H25BrN2O4S B298528 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

货号 B298528
分子量: 505.4 g/mol
InChI 键: ABYDHYOKWNFNCQ-VASVRFFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BEMP, is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

作用机制

The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Inhibition of these enzymes and proteins leads to the anti-inflammatory and anti-cancer effects of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.
Biochemical and Physiological Effects
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to reduce the levels of glucose and insulin in diabetic rats.

实验室实验的优点和局限性

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations, including its low stability in solution and its tendency to degrade over time. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has a short half-life in vivo, which may limit its therapeutic potential.

未来方向

There are several future directions for the study of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. First, further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its effects on various enzymes and proteins. Second, studies are needed to determine the optimal dosage and administration of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one for therapeutic use. Third, studies are needed to determine the pharmacokinetics and pharmacodynamics of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in vivo. Fourth, studies are needed to investigate the potential of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in other diseases, including neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to develop new derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with improved stability and therapeutic potential.
Conclusion
In conclusion, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its potential as a therapeutic agent in various diseases.

合成方法

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-methoxyaniline in the presence of propylamine and thiosemicarbazide. This reaction results in the formation of 5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Other methods include the use of different aldehydes and amines to generate different derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

科学研究应用

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and diabetes. Studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

分子式

C23H25BrN2O4S

分子量

505.4 g/mol

IUPAC 名称

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25BrN2O4S/c1-5-11-26-22(27)20(31-23(26)25-16-7-9-17(28-3)10-8-16)14-15-12-18(24)21(30-6-2)19(13-15)29-4/h7-10,12-14H,5-6,11H2,1-4H3/b20-14-,25-23?

InChI 键

ABYDHYOKWNFNCQ-VASVRFFCSA-N

手性 SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

规范 SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。